molecular formula C12H18ClNO B3380740 N-(cyclopropylmethyl)-4-ethoxyaniline hydrochloride CAS No. 2044870-84-8

N-(cyclopropylmethyl)-4-ethoxyaniline hydrochloride

Cat. No. B3380740
CAS RN: 2044870-84-8
M. Wt: 227.73
InChI Key: PCBPFAGBNFTWCC-UHFFFAOYSA-N
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Description

“N-(cyclopropylmethyl)-4-ethoxyaniline hydrochloride” is a complex organic compound. The “N-(cyclopropylmethyl)” part suggests the presence of a cyclopropyl group, which is a chemical structure derived from cyclopropane . The “4-ethoxyaniline” part suggests the presence of an aniline group with an ethoxy group attached to the 4th position .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve complex organic synthesis procedures. For instance, the synthesis of noroxymorphone, an opioid antagonist, involves a multistep sequence where oxycodone is first generated and then N- and O-demethylated .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a cyclopropyl group attached to an aniline group via a methyl bridge. The aniline group would have an ethoxy group attached to its 4th position .

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and receptors

Mode of Action

It’s suggested that the compound might undergo a series of reactions involving cα–h hydroxylation on the n-substituent to form a carbinolaniline complex, followed by decomposition . This process could lead to various changes in the target molecules, affecting their function and activity.

Biochemical Pathways

Similar compounds are known to influence various metabolic pathways . The compound’s interaction with its targets could potentially alter these pathways, leading to downstream effects on cellular processes.

Pharmacokinetics

Similar compounds have been studied, and their pharmacokinetic properties could provide some insights . The compound’s ADME properties would significantly impact its bioavailability and therapeutic efficacy.

Result of Action

Based on the potential mode of action, it can be inferred that the compound could induce various changes in the target molecules, potentially affecting their function and activity .

Action Environment

The action of N-(cyclopropylmethyl)-4-ethoxyaniline hydrochloride could be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and the specific conditions within the cell . These factors could potentially affect the compound’s action, efficacy, and stability.

properties

IUPAC Name

N-(cyclopropylmethyl)-4-ethoxyaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-2-14-12-7-5-11(6-8-12)13-9-10-3-4-10;/h5-8,10,13H,2-4,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBPFAGBNFTWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-4-ethoxyaniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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